molecular formula C13H22Cl2N2O B3029052 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride CAS No. 5053-13-4

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride

Cat. No. B3029052
CAS RN: 5053-13-4
M. Wt: 293.23
InChI Key: PPMKXOXSQPHXJO-UHFFFAOYSA-N
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Description

The compound "4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related piperidine compounds has been reported in several studies. For instance, a regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols was achieved using diisobutylaluminum amides (DIBAL-NR1R2) at room temperature, which could be a potential method for synthesizing the compound . Another related synthesis involves the preparation of trans-4-amino-1-benzyl-3-hydrox

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis of trans-3-amino-1-benzylpiperidin-4-ols : A study by Grishina et al. (2017) presents a method for synthesizing trans-3-amino-1-benzylpiperidin-4-ols, which are analogs of the antitumor piperidine alkaloid pseudodistomin D. This synthesis is significant as it provides access to stereochemical analogs of biologically active compounds (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).

Biological Activities

  • Anti-inflammatory and Analgesic Properties : Research by Gevorgyan et al. (2017) shows that dihydrochlorides of certain amino alcohols, which include 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride, possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates potential therapeutic applications in treating inflammation and pain (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).

Potential Nootropic Effects

  • Nootropic Agents : A study by Valenta et al. (1994) explored the use of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine in the synthesis of potential nootropic agents. This research contributes to the understanding of how modifications in molecular structure can influence cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).

Antimicrobial Properties

  • Antimicrobial Activity : A study by Dyusebaeva et al. (2017) investigated the antimicrobial activity of certain piperidin-4-ol derivatives, suggesting the potential of these compounds, including 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride, in antimicrobial applications (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Other Applications

  • Synthesis of Novel Amino Acids and Derivatives : Research by Pascal et al. (2000) on the synthesis of novel amino acids and derivatives, including 4-Amino-3-(aminomethyl)benzoic acid, illustrates the diverse applications of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride in developing new compounds for pharmaceutical and biochemical research (Pascal, Sola, Labéguère, & Jouin, 2000).

Safety And Hazards

“4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride” should be handled with care. It is advised to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. All sources of ignition should be removed .

properties

IUPAC Name

4-(aminomethyl)-1-benzylpiperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMKXOXSQPHXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696082
Record name 4-(Aminomethyl)-1-benzylpiperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride

CAS RN

5053-13-4
Record name 4-(Aminomethyl)-1-benzylpiperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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